5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one 5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one
Brand Name: Vulcanchem
CAS No.: 1802148-90-8
VCID: VC2778654
InChI: InChI=1S/C14H18BNO4/c1-4-16-11-7-10(5-6-12(11)20-13(16)17)15-18-8-14(2,3)9-19-15/h5-7H,4,8-9H2,1-3H3
SMILES: B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OC(=O)N3CC
Molecular Formula: C14H18BNO4
Molecular Weight: 275.11 g/mol

5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one

CAS No.: 1802148-90-8

Cat. No.: VC2778654

Molecular Formula: C14H18BNO4

Molecular Weight: 275.11 g/mol

* For research use only. Not for human or veterinary use.

5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one - 1802148-90-8

Specification

CAS No. 1802148-90-8
Molecular Formula C14H18BNO4
Molecular Weight 275.11 g/mol
IUPAC Name 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-ethyl-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C14H18BNO4/c1-4-16-11-7-10(5-6-12(11)20-13(16)17)15-18-8-14(2,3)9-19-15/h5-7H,4,8-9H2,1-3H3
Standard InChI Key IAPITVOFXJGUIH-UHFFFAOYSA-N
SMILES B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OC(=O)N3CC
Canonical SMILES B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OC(=O)N3CC

Introduction

Chemical Identity and Physical Properties

5-(5,5-Dimethyl- dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one is a well-defined organic compound with established chemical identifiers. This complex molecule contains a benzooxazolone core with specific substitution patterns that influence its chemical behavior and potential applications. The compound is characterized by an ethyl group at the 3-position of the benzooxazolone ring system and a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group at the 5-position, creating a unique chemical entity with distinctive properties.

The basic physical and chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1802148-90-8
Molecular FormulaC₁₄H₁₈BNO₄
Molecular Weight275.11 g/mol
IUPAC Name5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-ethyl-1,3-benzoxazol-2-one
Standard InChIInChI=1S/C14H18BNO4/c1-4-16-11-7-10(5-6-12(11)20-13(16)17)15-18-8-14(2,3)9-19-15/h5-7H,4,8-9H2,1-3H3
Standard InChIKeyIAPITVOFXJGUIH-UHFFFAOYSA-N
Canonical SMILESB1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OC(=O)N3CC

The structural integrity of this compound is maintained by the stable benzooxazolone core, which provides a rigid framework for the attached functional groups. The boron-containing dioxaborinan moiety, a cyclic boronic ester, contributes significantly to the compound's chemical reactivity and potential applications in various chemical transformations and biological systems.

Structural Characteristics

The structure of 5-(5,5-Dimethyl- dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one can be dissected into several key components that define its chemical behavior. The benzooxazolone core consists of a fused heterocyclic system containing benzene fused with an oxazolone ring. The oxazolone component contains both oxygen and nitrogen atoms in a five-membered ring with a carbonyl group, which contributes to the molecule's potential for hydrogen bonding and interactions with biological targets.

The ethyl substituent at the N-3 position modulates the electronic properties of the nitrogen atom in the oxazolone ring, potentially affecting the compound's lipophilicity and membrane permeability in biological systems. This alkyl substitution also influences the compound's reactivity in various chemical transformations. The dioxaborinan group attached at the 5-position of the benzooxazolone ring is particularly noteworthy, as boron-containing compounds have gained significant attention in medicinal chemistry and synthetic organic chemistry.

The 5,5-dimethyl-1,3,2-dioxaborinan moiety is a cyclic boronic ester that stabilizes the boron center while maintaining its Lewis acidic character. This structural feature can participate in various transformations, including:

  • Suzuki-Miyaura cross-coupling reactions

  • Chan-Lam coupling reactions

  • Potential interactions with biological targets containing nucleophilic residues

  • Hydrogen peroxide-mediated oxidations to phenolic derivatives

Current Research Status and Future Directions

The research on 5-(5,5-Dimethyl- dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one appears to be in relatively early stages, with limited comprehensive studies available in the current literature. This represents both a challenge and an opportunity for researchers interested in this compound class.

Research Gaps and Opportunities

Several areas warrant further investigation to fully understand and utilize the potential of this compound:

  • Development of optimized, scalable synthetic routes with detailed experimental procedures

  • Comprehensive evaluation of biological activities across different therapeutic areas

  • Structure-activity relationship studies to understand the contribution of the dioxaborinan moiety to biological activity

  • Investigation of the compound's potential in catalysis and materials science applications

  • Exploration of chemical modifications to enhance specific properties or applications

Future Perspectives

The unique structural features of 5-(5,5-Dimethyl- dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one position it as a compound of interest for future research. The integration of boron chemistry with heterocyclic systems represents a frontier area in medicinal chemistry and synthetic methodology development. As research in boron-containing pharmaceuticals continues to expand, compounds such as this may gain increased attention for their potential therapeutic applications.

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